molecular formula C13H19N3O B1408691 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde CAS No. 1774897-37-8

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde

Cat. No.: B1408691
CAS No.: 1774897-37-8
M. Wt: 233.31 g/mol
InChI Key: GUVNOILUJORNNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 4-(dimethylamino)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Dimethylamino)piperidin-1-yl)pyridine-3-carbaldehyde
  • 3-Pyridinecarboxaldehyde, 5-[4-(dimethylamino)-1-piperidinyl]

Uniqueness

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde stands out due to its unique combination of a piperidine ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Biological Activity

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nicotinaldehyde moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. The dimethylamino group enhances lipophilicity, facilitating cell membrane penetration and receptor interaction. The compound may influence signaling pathways related to cellular proliferation, apoptosis, and other critical biological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown activity against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific kinases involved in cancer progression. IC50 values indicate effective inhibition at low concentrations, suggesting it may serve as a lead compound for further drug development .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • In Vitro Antiproliferative Studies : A study utilized the sulforhodamine B (SRB) assay to evaluate the antiproliferative effects on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, with varying selectivity profiles across different cell types .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may act as a competitive inhibitor for certain enzyme targets. Kinetic studies demonstrated that it affects enzyme activity by altering substrate binding dynamics, which is critical for its anticancer properties .

Data Table: Biological Activity Overview

Biological ActivityCell Line/ModelIC50 Value (μM)Reference
AnticancerMDA-MB-4532.5
Enzyme InhibitionPI5P4K α and β0.27 (α), 1.69 (β)
AntiproliferativeVarious Cancer Cell Lines1 - 10

Properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-3-5-16(6-4-12)13-7-11(10-17)8-14-9-13/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVNOILUJORNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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